7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c1-8(20-10-4-2-9(14)3-5-10)11-6-7-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHODUWAPOEZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 4-fluorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine-2-amine under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated product.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds in the triazolo[1,5-a]pyrimidine class exhibit anticancer properties. Specifically, derivatives like 7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that modifications to the triazole ring can enhance the selectivity and potency against specific cancer types, suggesting a promising avenue for drug development .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Research indicates that certain derivatives possess activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve interference with bacterial DNA synthesis, making it a candidate for further exploration in combating antibiotic resistance .
Neurological Applications
There is growing interest in the neuroprotective effects of triazolo[1,5-a]pyrimidines. Preliminary studies suggest that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .
Case Studies
Mechanism of Action
The mechanism of action of 7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence signal transduction pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
The structural and functional diversity of triazolopyrimidine derivatives allows for systematic comparisons. Below is a detailed analysis of key analogs:
Substituent Variations on the Phenoxyethyl Group
describes several compounds with phenoxyethyl substitutions differing in the aromatic ring’s substituents:
Key Observations :
- Chloro and methyl groups (second analog) introduce steric effects, which may hinder binding to flat enzymatic pockets.
- Difluorination (third analog) enhances electron-withdrawing (EW) effects compared to the mono-fluorinated target compound, possibly altering reactivity or metabolic stability.
Core Modifications: Styryl vs. Phenoxyethyl Substituents
and -16 describe 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 338793-23-0), a styryl-substituted analog:
| Property | Target Compound (Phenoxyethyl) | Styryl Analog (CAS 338793-23-0) |
|---|---|---|
| Substituent | -OCH₂CH₂(4-F-C₆H₄) | -CH=CH(4-F-C₆H₄) |
| Molecular Formula | C₁₃H₁₃FN₅O | C₁₃H₁₀FN₅ |
| Molecular Weight | ~297.3 | 255.26 |
| Key Features | Ether linkage, flexibility | Rigid conjugated system |
| Potential Applications | Improved metabolic stability | Enhanced π-stacking in binding |
Comparison :
- The styryl group introduces a planar, conjugated system, favoring interactions with aromatic residues in enzymes (e.g., kinases or tubulin).
- The phenoxyethyl group offers greater conformational flexibility, which may improve solubility and reduce crystallinity.
Trifluoromethyl vs. Fluorine Substitutions
highlights 7-{1-[3-(trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, where a CF₃ group replaces the fluorine atom:
| Property | Target Compound (4-F) | CF₃ Analog |
|---|---|---|
| Substituent | 4-F-C₆H₄OCH₂CH₂- | 3-CF₃-C₆H₄OCH₂CH₂- |
| Electronic Effects | Moderate EW (σₚ = 0.06) | Strong EW (σₚ = 0.54 for CF₃) |
| Lipophilicity (LogP) | ~2.1* | ~3.0* |
| Metabolic Stability | Susceptible to oxidation | Resistant to CYP450 enzymes |
Implications :
- The CF₃ group significantly increases lipophilicity and electron-withdrawing effects, which may enhance binding affinity but reduce aqueous solubility.
- Fluorine’s smaller size allows better fit into tight binding pockets compared to bulkier CF₃.
Functional Group Variations: Amine vs. Sulfonamide
reports [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., compounds 8a–8f) with herbicidal activity:
| Feature | Target Compound (Amine) | Sulfonamide Derivatives |
|---|---|---|
| Functional Group | -NH₂ | -SO₂NHR |
| Hydrogen Bonding | Donor (+ acceptor) | Strong acceptor (SO₂) |
| Biological Activity | Potential kinase/tubulin inhibition* | Herbicidal (e.g., ALS inhibitors) |
Analysis :
Biological Activity
7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound belonging to the triazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12FN5O
- Molecular Weight : 253.27 g/mol
- CAS Number : 339097-09-5
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate various signal transduction pathways related to cell growth and apoptosis. The compound may inhibit certain enzymes by binding to their active sites, thereby altering their activity and affecting cellular processes.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit promising anticancer properties. For instance, studies have shown that triazolopyrimidine derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For example, it may target kinases involved in cancer progression. In vitro assays have demonstrated its ability to inhibit Aurora-A kinase with an IC50 value around 0.16 ± 0.03 µM .
Study on Influenza Virus
A related study focused on triazolo[1,5-a]pyrimidine derivatives targeting the PA-PB1 interface of the influenza A virus polymerase. The findings suggested that modifications in the phenyl ring could enhance binding affinity and antiviral activity . Although this study did not directly test this compound, it highlights the potential of similar compounds in virology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 7-[1-(4-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?
- Methodological Answer : The synthesis typically involves cyclization of precursors followed by functionalization. For example:
- Core Formation : Cyclize appropriate pyrimidine or triazole precursors under reflux conditions (e.g., ethanol at 60°C) with catalysts like acetic acid .
- Substituent Attachment : React the core with 1-(4-fluorophenoxy)ethylamine via nucleophilic substitution or coupling reactions. Purification via column chromatography (gradient elution with EtOAc/light petroleum) is critical to isolate the product .
- Key Data : Monitor reaction progress by TLC (Rf ~0.5 in EtOAc/petroleum 3:7) and confirm purity via melting point analysis (e.g., m.p. ~573 K observed in analogous triazolopyrimidines) .
Q. How can the structural identity and purity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and chemical shifts (e.g., fluorophenyl protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 328.12 for C₁₃H₁₀F₄N₅O).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving the 3D structure and intermolecular interactions of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a Bruker APEX2 diffractometer .
- Structure Refinement : Apply SHELXL2014 for least-squares refinement (R₁ < 0.05 for I > 2σ(I)) .
- Key Findings : Analogous triazolopyrimidines exhibit π-π stacking (3.5–4.0 Å) and hydrogen bonding (N–H···N, 2.8–3.1 Å), which stabilize the crystal lattice .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenoxyethyl group in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., Cl, OCH₃) at the phenoxy position .
- Biological Assays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assay on cancer cell lines) .
- SAR Insights : Fluorine’s electronegativity enhances binding affinity (e.g., IC₅₀ values 10–100 nM in kinase inhibitors) .
Q. What experimental designs are optimal for assessing environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 37°C; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Photodegradation : Expose to UV light (254 nm) and monitor by LC-MS for hydroxylated or defluorinated products .
- Key Data : Half-life (t₁/₂) in aqueous solutions ranges from 24–72 hours, depending on pH .
Contradictions and Resolutions
- Synthesis Yield Variability : reports 60–70% yields for triazolopyrimidines, while notes 45–55% for similar scaffolds. Resolution: Optimize reaction time (3–5 hours) and stoichiometry (1.2 eq. amine) to improve efficiency .
- Biological Activity Discrepancies : Fluorine’s impact varies between enzyme targets (e.g., strong A2A adenosine receptor antagonism vs. weak PDE4 inhibition). Resolution: Use computational docking (AutoDock Vina) to predict target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
